

Biological activity of fluorinated indazole derivatives

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Compound of Interest

Compound Name: 5-Fluoro-1H-indazole

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An In-depth Technical Guide on the Biological Activity of Fluorinated Indazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of fluorinated indazole derivatives. It highlights their significance as privileged scaffolds in modern medicinal chemistry, particularly in the development of targeted therapeutics.

Introduction

Indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring, is a prominent scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The incorporation of fluorine atoms into the indazole core or its substituents has become a key strategy in drug design. Fluorine's unique properties—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This often leads to enhanced potency, selectivity, and improved pharmacokinetic profiles.[5][6]

This document details the biological activities of various fluorinated indazole derivatives, focusing on their roles as kinase inhibitors and anti-proliferative agents. It provides quantitative

data, experimental methodologies, and visual representations of key concepts to serve as a resource for drug discovery and development professionals.

Biological Activity and Quantitative Data

Fluorinated indazole derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.^{[7][8]} The strategic placement of fluorine atoms on the indazole scaffold has been shown to be crucial for achieving high potency and selectivity.

Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of selected fluorinated indazole derivatives against various protein kinases.

Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Compound	Target	Assay Type	IC50 (nM)	Notes	Reference
14a	FGFR1	Enzymatic Assay	15	3-methoxyphenyl substitution.	[7]
14d	FGFR1	Enzymatic Assay	5.5	Additional fluorine atom on the phenyl ring significantly improves activity compared to 14a.	[7]
100	FGFR1	Enzymatic Assay	< 4.1	Contains a 2,6-difluoro-3-methoxyphenyl group.	[9]

| 100 | FGFR2 | Enzymatic Assay | 2.0 ± 0.8 | Shows potent activity against FGFR2. |[9] |

Table 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors

Compound	Target	Assay Type	IC50 (nM)	Notes	Reference
36g	EGFR (variants)	Enzymatic Assay	Sub-nanomolar	A fluorinated derivative with remarkable activity.	[7]
109	EGFR T790M	Kinase Assay	5.3	Designed from a lead compound via structure-guided design.	[9]

| 109 | EGFR | Kinase Assay | 8.3 | Potent against wild-type EGFR. |[9] |

Table 3: Other Kinase Inhibitors (VEGFR, ROCK, Syk, RIP2)

Compound	Target	Assay Type	IC50 / pIC50	Notes	Reference
30	VEGFR-2	Kinase Assay	1.24 nM	A potent and selective angiogenesis inhibitor.	[10]
51	ROCK1	Kinase Assay	2500 nM	Fluorine at C4 position results in low potency.	[5][6]
52	ROCK1	Kinase Assay	14 nM	Fluorine at C6 position significantly enhances potency. Also showed 61% oral bioavailability.	[5][6]
53a	ROCK1	Kinase Assay	7 nM	6-fluoroindazole derivative with good oral bioavailability (49%).	[6]
53b	ROCK1	Kinase Assay	6 nM	6-fluoroindazole derivative with good oral bioavailability (53%).	[6]
44g	Syk	Kinase Assay	4 nM	Highly potent and selective	[6]

Compound	Target	Assay Type	IC50 / pIC50	Notes	Reference
Syk inhibitor.					

| 48a | RIP2 | Kinase Assay | pIC50 = 6.0 | 5-Fluoroindazole derivative for treating inflammatory diseases. [\[\[6\]](#) |

Anti-proliferative and Cytotoxic Activity

The anti-cancer potential of these compounds is often evaluated through their ability to inhibit the growth of various human cancer cell lines.

Table 4: Anti-proliferative Activity Against Human Cancer Cell Lines

Compound	Cell Line	Assay Type	IC50 / EC50 (μM)	Notes	Reference
36g	H1975	Cell-based	EC50 = 0.191	EGFR-mutant lung cancer cell line.	[7]
36g	HCC827	Cell-based	EC50 = 0.022	EGFR-mutant lung cancer cell line.	[7]
2f	4T1 (Breast)	Proliferation Assay	0.23	Showed potent activity against multiple cancer cell lines.	[11][12]
2f	HepG2 (Liver)	Proliferation Assay	0.80		[12]
2f	MCF-7 (Breast)	Proliferation Assay	0.34		[12]
5b	HepG-2 (Liver)	MTT Assay	> 50	3-fluoro substituent.	[13]
5e	HepG-2 (Liver)	MTT Assay	21.3	4-fluoro substituent.	[13]
5j	HepG-2 (Liver)	MTT Assay	9.87	3,5-difluoro substituent shows the best activity in the series.	[13]
6o	K562 (Leukemia)	MTT Assay	5.15	Showed good selectivity over normal cells (HEK-	[13]

Compound	Cell Line	Assay Type	IC50 / EC50 (μM)	Notes	Reference
				293, IC50 = 33.2 μM).	

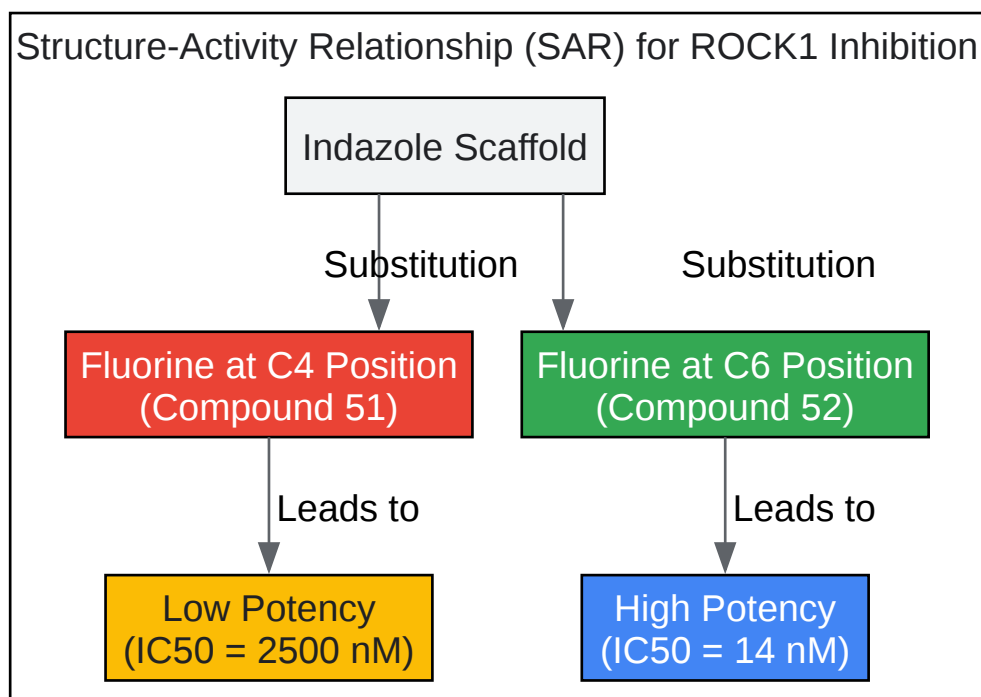
| various | Ramos (B-cell) | Cytotoxicity Assay | EC50 < 5 | Fluorinated 3-guanidyl-indazoles active as F1F0-ATPase inhibitors. [\[5\]](#)[\[6\]](#) |

Structure-Activity Relationships (SAR)

The data consistently demonstrates that the position and number of fluorine substituents are critical determinants of biological activity.

- **Impact of Fluorine Position:** A striking example is seen in ROCK1 inhibitors, where a fluorine atom at the C6 position (compound 52, IC50 = 14 nM) confers significantly higher potency than one at the C4 position (compound 51, IC50 = 2500 nM).[\[5\]](#)[\[6\]](#)
- **Enhancement by Fluorination:** The addition of a fluorine atom to a phenyl ring substituent in an FGFR1 inhibitor (14d) led to a nearly three-fold increase in activity compared to its non-fluorinated counterpart (14a).[\[7\]](#)
- **Multiple Fluorine Atoms:** In evaluating anti-proliferative activity against HepG-2 cells, a 3,5-difluoro substituted derivative (5j) was more potent than the corresponding 4-fluoro (5e) and 3-fluoro (5b) derivatives, indicating that multiple fluorines can be beneficial.[\[13\]](#)

The following diagram illustrates the logical relationship of how fluorine substitution impacts the inhibitory activity of indazoles against the ROCK1 kinase.



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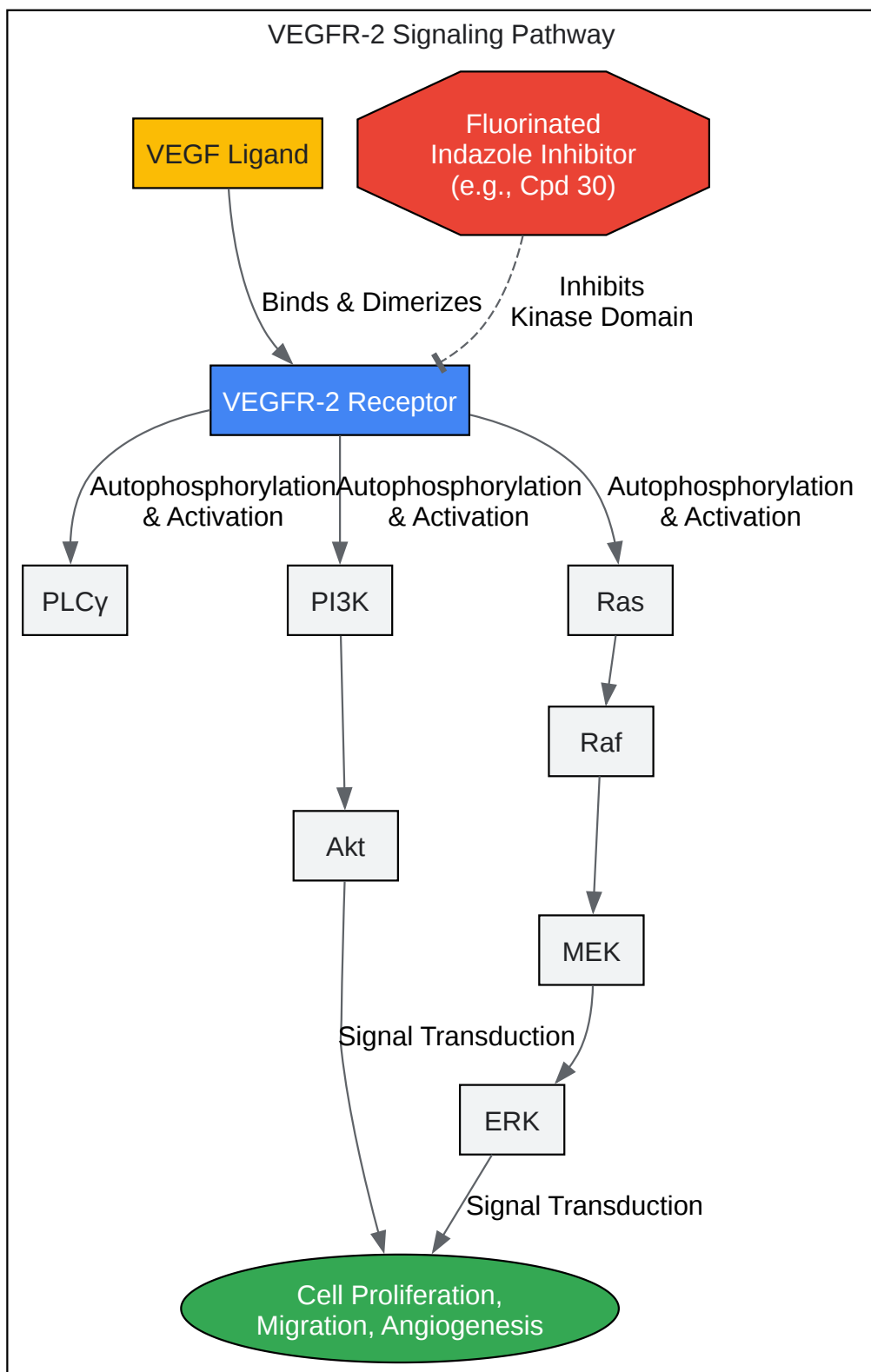
Caption: SAR diagram illustrating the effect of fluorine position on ROCK1 inhibitory activity.

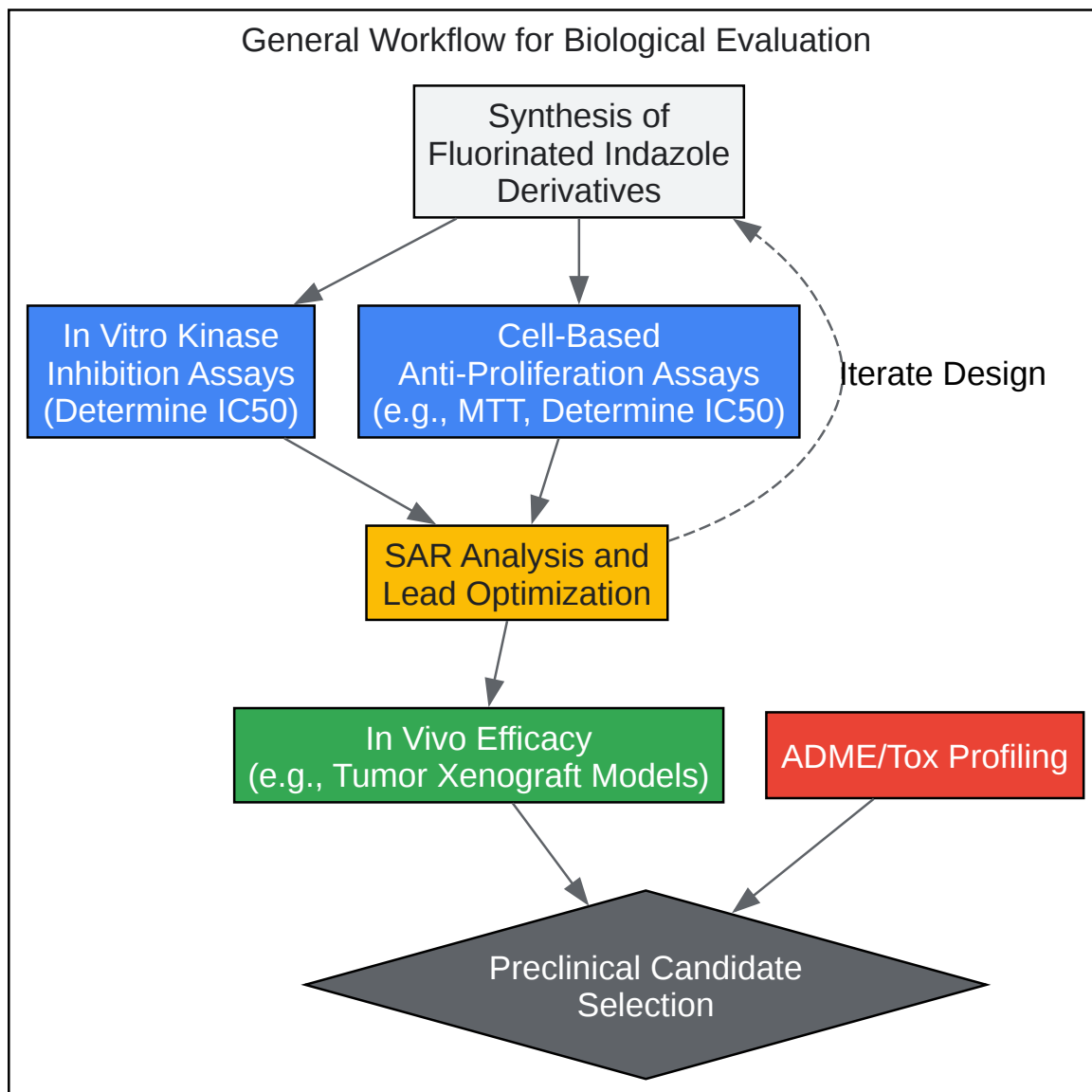
Key Signaling Pathways Targeted

Fluorinated indazoles frequently target receptor tyrosine kinase (RTK) pathways, such as the VEGFR and FGFR pathways, which are pivotal in cancer progression through their roles in angiogenesis and cell proliferation.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibiting VEGFR-2 kinase activity blocks downstream signaling cascades, thereby preventing endothelial cell proliferation and migration.





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